DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
NSC 624206 is an inhibitor of ubiquitin-activating enzyme (E1) that specifically blocks ubiquitin-thioester formation (IC50 = 13 µM) but has no effect on ubiquitin adenylation. Through this action, NSC 624206 prevents the ubiquitination and degradation of the tumor suppressor protein p27 in vitro.
Ubiquitin-activating enzyme (E1) inhibitor; prevents tumour suppressor protein p27 ubiquitination in vitro. Blocks the ubiquitin-thioester formation step of the E1 activation reaction, but displays no effect on ubiquitin adenylation.
Ubiquitin-activating enzyme (E1) inhibitor; prevents tumour suppressor protein p27 ubiquitination in vitro. Blocks the ubiquitin-thioester formation step of the E1 activation reaction, but displays no effect on ubiquitin adenylation.
Brand Name:
Vulcanchem
CAS No.:
13116-77-3
VCID:
VC0004970
InChI:
InChI=1S/C19H32ClNS2.ClH/c1-2-3-4-5-6-7-8-9-15-21-16-14-19(22,23)17-10-12-18(20)13-11-17;/h10-13,21-23H,2-9,14-16H2,1H3;1H
SMILES:
CCCCCCCCCC[NH2+]CCC(C1=CC=C(C=C1)Cl)(S)S.[Cl-]
Molecular Formula:
C19H33Cl2NS2
Molecular Weight:
410.5 g/mol
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
CAS No.: 13116-77-3
Cat. No.: VC0004970
Molecular Formula: C19H33Cl2NS2
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.

Description | NSC 624206 is an inhibitor of ubiquitin-activating enzyme (E1) that specifically blocks ubiquitin-thioester formation (IC50 = 13 µM) but has no effect on ubiquitin adenylation. Through this action, NSC 624206 prevents the ubiquitination and degradation of the tumor suppressor protein p27 in vitro. Ubiquitin-activating enzyme (E1) inhibitor; prevents tumour suppressor protein p27 ubiquitination in vitro. Blocks the ubiquitin-thioester formation step of the E1 activation reaction, but displays no effect on ubiquitin adenylation. |
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CAS No. | 13116-77-3 |
Molecular Formula | C19H33Cl2NS2 |
Molecular Weight | 410.5 g/mol |
IUPAC Name | [3-(4-chlorophenyl)-3,3-bis(sulfanyl)propyl]-decylazanium;chloride |
Standard InChI | InChI=1S/C19H32ClNS2.ClH/c1-2-3-4-5-6-7-8-9-15-21-16-14-19(22,23)17-10-12-18(20)13-11-17;/h10-13,21-23H,2-9,14-16H2,1H3;1H |
Standard InChI Key | JQHUAYXPNPTQRO-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC[NH2+]CCC(C1=CC=C(C=C1)Cl)(S)S.[Cl-] |
Canonical SMILES | CCCCCCCCCC[NH2+]CCC(C1=CC=C(C=C1)Cl)(S)S.[Cl-] |
Appearance | Assay:≥95%A crystalline solid |
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